molecular formula C18H17FN2O3 B2511679 N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide CAS No. 1797381-40-8

N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide

Cat. No.: B2511679
CAS No.: 1797381-40-8
M. Wt: 328.343
InChI Key: RFZPDHPHJOPYID-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide, also known as CFM-2, is a small molecule antagonist of the TRPA1 ion channel. The TRPA1 ion channel is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli. CFM-2 was first synthesized in 2011 by researchers at the University of California, Davis, and has since been used in numerous scientific studies.

Mechanism of Action

N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide acts as a competitive antagonist of the TRPA1 ion channel. It binds to the channel and prevents the influx of calcium ions, which are necessary for the channel to function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce pain sensitivity in animal models of neuropathic pain. It has also been shown to reduce inflammation in models of inflammatory bowel disease. Additionally, this compound has been shown to reduce airway hyperresponsiveness in models of asthma.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide is that it is a specific antagonist of the TRPA1 ion channel, which allows researchers to investigate the role of this channel in various physiological processes. However, one limitation of this compound is that it is a small molecule antagonist, which may not be as effective as larger molecule antagonists in some experimental settings.

Future Directions

There are several future directions for research involving N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide. One area of interest is the role of TRPA1 in the development of chronic pain. Another area of interest is the role of TRPA1 in the development of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, researchers may investigate the potential therapeutic applications of this compound in various disease states.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide involves several steps. First, 4-fluoroanisole is reacted with 2-bromo-4-methoxyphenol to form the intermediate 2-(4-fluorophenoxy)-4-methoxyphenol. This intermediate is then reacted with N-(cyanomethyl)-N-methylacetamide in the presence of a base to form this compound.

Scientific Research Applications

N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide has been used in numerous scientific studies to investigate the role of the TRPA1 ion channel in various physiological processes. For example, this compound has been used to study the role of TRPA1 in pain sensation, inflammation, and respiratory function.

Properties

IUPAC Name

N-(cyanomethyl)-2-[2-[(4-fluorophenyl)methoxy]phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-21(11-10-20)18(22)13-24-17-5-3-2-4-16(17)23-12-14-6-8-15(19)9-7-14/h2-9H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZPDHPHJOPYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)COC1=CC=CC=C1OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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